molecular formula C16H15ClO3 B6339086 2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95% CAS No. 1171924-95-0

2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%

Cat. No. B6339086
CAS RN: 1171924-95-0
M. Wt: 290.74 g/mol
InChI Key: FAPNXNOCIOBNHD-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .


Synthesis Analysis

Esters can be synthesized via a process known as esterification . This typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . The reaction is slow and reversible, and the ester is often distilled off as soon as it forms to prevent the reverse reaction from occurring .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The specific structure of “2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester” could not be found in the available resources.


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Scientific Research Applications

Organic Synthesis

Research in organic synthesis often explores the preparation and functionalization of compounds for various applications. The synthesis of related benzoic acid derivatives, such as 4-hydroxy[1-13C]benzoic acid and its esters, is fundamental in organic chemistry for creating 13C-labelled compounds, which are valuable in metabolic studies and material sciences (Lang, Lang-Fugmann, & Steglich, 2003). Such research highlights the versatility of benzoic acid esters in synthesizing labeled compounds for scientific investigations.

Corrosion Inhibition

The compound's derivatives have been investigated for their potential as corrosion inhibitors. A study on the synthesis of methyl and ethyl esters of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate revealed their effectiveness in preventing corrosion of mild steel in acidic media. This research demonstrates the application of such esters in protecting industrial materials, offering an economical and efficient method for corrosion control (Arrousse et al., 2021).

Antimicrobial Activities

Phenolic compounds, including those structurally related to 2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, have been isolated from various plants and evaluated for their antimicrobial properties. These compounds exhibit selective inhibitory activity against a range of microorganisms, underscoring their potential as natural antimicrobial agents. Such findings contribute to the development of novel antimicrobial agents to combat plant and animal diseases (Du et al., 2009).

Safety and Hazards

The safety and hazards associated with an ester would depend on its specific structure. Some esters can cause skin and eye irritation, and may be harmful if inhaled or ingested . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPNXNOCIOBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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